Ethyltris(1-methylethoxy)silane

Description

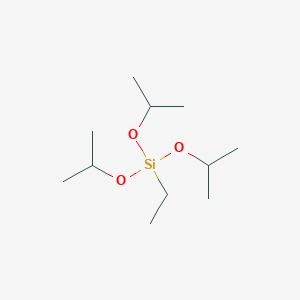

Ethyltris(1-methylethoxy)silane is an organosilicon compound where a central silicon atom is bonded to one ethyl group and three isopropoxy (1-methylethoxy) groups. Trialkoxysilanes are widely used as coupling agents in composites, enhancing interfacial bonding between organic polymers and inorganic matrices (e.g., cement, PLA) .

Properties

CAS No. |

18044-47-8 |

|---|---|

Molecular Formula |

C11H26O3Si |

Molecular Weight |

234.41 g/mol |

IUPAC Name |

ethyl-tri(propan-2-yloxy)silane |

InChI |

InChI=1S/C11H26O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h9-11H,8H2,1-7H3 |

InChI Key |

MYEJNNDSIXAGNK-UHFFFAOYSA-N |

SMILES |

CC[Si](OC(C)C)(OC(C)C)OC(C)C |

Canonical SMILES |

CC[Si](OC(C)C)(OC(C)C)OC(C)C |

Other CAS No. |

18044-47-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares key properties of Ethyltris(1-methylethoxy)silane with analogs:

*Estimated based on methyl and vinyl analogs.

†Derived from similar silanes in .

‡From .

Key Observations :

- Substituent Effects : Ethyl and vinyl groups increase molecular weight compared to methyl analogs. Chlorine in (3-chloropropyl) variants adds polarity, raising LogP slightly .

- Reactivity : Vinyl and chloropropyl groups enable additional reactions (e.g., polymerization, nucleophilic substitution), broadening application scope .

Methyltriisopropoxysilane

- Role: Enhances hydrophobicity and interfacial bonding in cement/rubber composites. Improves mechanical properties (e.g., compressive strength by 10–20%) via silanol group interactions with inorganic matrices .

- Limitations: Lower reactivity compared to amino- or vinyl-functional silanes .

Vinyltriisopropoxysilane

- Role : Used in polymer composites (e.g., PLA/cellulose) to improve adhesion through vinyl group crosslinking. highlights its use in waste corrugated paper/PLA composites for enhanced thermal stability and crystallization .

- Advantage : Superior compatibility with organic polymers due to unsaturated bonds.

(3-Chloropropyl)triisopropoxysilane

- Role : Acts as a precursor for further functionalization (e.g., thiol-ene click chemistry). Applied in HPLC column coatings () and specialty adhesives.

Ethoxytris(pentafluorophenyl)silane (CAS 20160-43-4)

- Niche Application : Fluorinated silanes like this are used in electronics and coatings for their chemical inertness and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.